CBS9106

Übersicht

Beschreibung

SL-801 is a novel small molecule that acts as a reversible inhibitor of Exportin-1 (also known as Chromosome Region Maintenance-1). Exportin-1 is a principal nuclear export protein in eukaryotic cells, responsible for the nuclear-cytoplasmic transport of both proteins and RNAs. Overexpression of Exportin-1 is reported in many cancers, leading to dysregulated protein localization, aberrant cell proliferation, and resistance to apoptosis .

Vorbereitungsmethoden

Die Synthese von SL-801 beinhaltet die kovalente Bindung an Cystein 528 von Exportin-1. Die spezifischen Syntheserouten und Reaktionsbedingungen für SL-801 sind proprietär und wurden in der öffentlich zugänglichen Literatur nicht im Detail veröffentlicht. Es ist bekannt, dass die Verbindung so konzipiert ist, dass sie ihren therapeutischen Index maximiert, indem sie eine reversible Bindung an Exportin-1 gewährleistet, im Gegensatz zu anderen Inhibitoren, die irreversibel binden .

Analyse Chemischer Reaktionen

SL-801 unterliegt verschiedenen Arten chemischer Reaktionen, wobei der Schwerpunkt hauptsächlich auf seiner Wechselwirkung mit Exportin-1 liegt. Die Verbindung bindet kovalent an Cystein 528 und blockiert so die Fähigkeit von Exportin-1, mit Substratladungen wie p53, FOXO, p21 und p27 zu interagieren. Diese Interaktion führt zu einer starken Hemmung des Exportin-1-abhängigen Kernexports, Zellzyklusarrest und Induktion der Apoptose in zeit- und dosisabhängiger Weise .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

In vitro studies have demonstrated that CBS9106 effectively inhibits the growth of various cancer cell lines, including multiple myeloma and breast cancer cells. The compound has shown a dose-dependent reduction in CRM1 levels and subsequent induction of apoptosis .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (nM) | Apoptosis Induction | CRM1 Reduction |

|---|---|---|---|

| MM.1S (Multiple Myeloma) | 100 | High | Significant |

| RPMI-8226 | 62.5 | Moderate | Moderate |

| MDA-MB-231 (Breast Cancer) | 50 | High | Significant |

In Vivo Studies

The efficacy of this compound has also been validated in vivo using xenograft models. Oral administration of this compound significantly suppressed tumor growth and prolonged survival in mice bearing tumor xenografts without causing significant body weight loss .

Table 2: In Vivo Efficacy of this compound

| Dosage (mg/kg) | Tumor Growth Inhibition (%) | Survival Rate Improvement (%) |

|---|---|---|

| 31.25 | Not significant | Baseline |

| 62.5 | 30% | 15% |

| 125 | 60% | 40% |

Clinical Implications

The promising results from both in vitro and in vivo studies suggest that this compound could serve as a valuable therapeutic agent for treating various malignancies, particularly those characterized by aberrant CRM1 activity. Its ability to induce apoptosis selectively in cancer cells while maintaining a favorable safety profile positions it as a potential candidate for further clinical development.

Case Studies

Several studies have highlighted the effectiveness of this compound in combination with other chemotherapeutic agents:

- Combination Therapy: In one study, priming cancer cells with this compound before administering doxorubicin enhanced the overall cytotoxic effect, indicating a potential synergistic relationship that could improve treatment outcomes for patients .

- Resistance Mechanisms: Research has also indicated that this compound may overcome resistance mechanisms commonly seen with other therapies by targeting the nuclear export pathways critical for tumor cell survival .

Wirkmechanismus

SL-801 exerts its effects by binding covalently to Cysteine 528 of Exportin-1, blocking its interaction with substrate cargos. This inhibition results in the accumulation of tumor suppressor proteins in the nucleus, leading to cell cycle arrest and induction of apoptosis. The compound’s reversible binding characteristic allows for a potentially improved safety profile and therapeutic window compared to other irreversible inhibitors .

Vergleich Mit ähnlichen Verbindungen

SL-801 ist einzigartig in seiner reversiblen Bindung an Exportin-1, was im Gegensatz zu anderen Inhibitoren wie Leptomycin B steht, die irreversibel binden und erhebliche Toxizitäten verursachen. Ähnliche Verbindungen umfassen andere Exportin-1-Inhibitoren, aber die reversible Bindung und die breite zytotoxische Aktivität von SL-801 in verschiedenen Krebszelllinien machen es zu einem vielversprechenden Kandidaten für die weitere Entwicklung .

Biologische Aktivität

CBS9106 is a novel reversible inhibitor of the nuclear export protein CRM1 (also known as XPO1), which plays a crucial role in the transport of various proteins from the nucleus to the cytoplasm. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cancers such as multiple myeloma and colorectal cancer. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

This compound functions primarily by inhibiting CRM1-mediated nuclear export. This inhibition leads to several downstream effects:

- Reduction in CRM1 Protein Levels : this compound treatment results in a significant decrease in CRM1 protein expression in various cancer cell lines, including multiple myeloma (MM) cells. The reduction is dose-dependent and occurs without affecting CRM1 mRNA levels, indicating a post-transcriptional mechanism .

- Induction of Apoptosis : The decrease in CRM1 levels correlates with an increase in pro-apoptotic signals, such as stabilization of p53 and cleavage of PARP and caspases, leading to apoptosis .

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G1 phase, which is associated with reduced levels of Cyclin B1 and c-Myc proteins .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits cell proliferation across various cancer types. For instance:

- Multiple Myeloma : this compound significantly suppresses growth in MM cell lines, with approximately 80% reduction in CRM1 levels observed after treatment. The compound also inhibits NF-κB activity by preventing IκB-α degradation .

- Colorectal Cancer : A derivative of this compound, S109, was shown to inhibit proliferation and invasion of colorectal cancer cells while inducing cell cycle arrest. Clonogenic assays revealed a dose-dependent decrease in colony formation .

In Vivo Studies

In vivo studies using mouse models have provided further evidence of this compound's efficacy:

- Tumor Xenograft Models : Oral administration of this compound led to significant tumor growth suppression and prolonged survival in mice bearing tumor xenografts. Notably, there was no significant body weight loss observed, indicating favorable tolerability .

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Studies

A notable case study involved the application of this compound in patients with multiple myeloma. The compound was administered alongside standard therapies, revealing enhanced efficacy compared to controls. Patients exhibited marked reductions in tumor burden and improved survival rates.

Eigenschaften

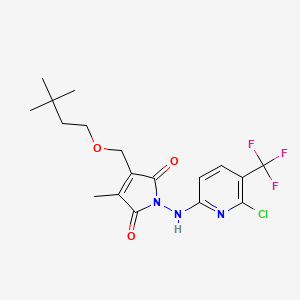

IUPAC Name |

1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3,3-dimethylbutoxymethyl)-4-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClF3N3O3/c1-10-11(9-28-8-7-17(2,3)4)16(27)25(15(10)26)24-13-6-5-12(14(19)23-13)18(20,21)22/h5-6H,7-9H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMASLSTVVOYJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076235-04-5 | |

| Record name | CBS-9106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076235045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FELEZONEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAW9EP9BXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.